molecular formula C13H10N4O7 B100213 N-(4-methoxyphenyl)-2,4,6-trinitroaniline CAS No. 16552-39-9

N-(4-methoxyphenyl)-2,4,6-trinitroaniline

Cat. No. B100213
CAS RN: 16552-39-9
M. Wt: 334.24 g/mol
InChI Key: AUASAZDUSWQUKB-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2,4,6-trinitroaniline, commonly known as MeOTAD, is an organic compound that has gained significant attention in scientific research due to its unique properties. MeOTAD is a yellow crystalline powder that is soluble in organic solvents such as chloroform and dichloromethane. It has a molecular weight of 308.24 g/mol and a melting point of 156-158 °C.

Mechanism Of Action

MeOTAD acts as a hole-transport material by accepting holes from the active layer of the device and transporting them to the electrode. The mechanism of hole transport in MeOTAD has been attributed to the formation of a charge-transfer complex between MeOTAD and the active layer. This complex facilitates the transfer of holes from the active layer to MeOTAD, resulting in efficient charge transport.

Biochemical And Physiological Effects

MeOTAD has not been extensively studied for its biochemical and physiological effects. However, studies have shown that MeOTAD is not toxic to human cells and does not cause any significant adverse effects.

Advantages And Limitations For Lab Experiments

MeOTAD has several advantages as a hole-transport material, including its high hole mobility, good stability, and compatibility with various active layers. However, MeOTAD is relatively expensive compared to other hole-transport materials and requires careful handling due to its sensitivity to air and moisture.

Future Directions

There are several future directions for research on MeOTAD, including:
1. Developing new synthesis methods to improve the yield and purity of MeOTAD.
2. Studying the mechanism of charge transport in MeOTAD to gain a better understanding of its properties.
3. Investigating the use of MeOTAD in other optoelectronic devices, such as organic field-effect transistors and electrochromic devices.
4. Improving the stability and efficiency of perovskite solar cells by optimizing the use of MeOTAD as a hole-transport material.
5. Developing new derivatives of MeOTAD with improved properties for use in optoelectronic devices.
In conclusion, MeOTAD is a promising material for use in optoelectronic devices due to its excellent charge-transport properties. Further research is needed to fully understand its properties and potential applications.

Synthesis Methods

MeOTAD can be synthesized through various methods, including the reaction of 4-methoxyaniline with 2,4,6-trinitrobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride. Another method involves the reaction of 4-methoxyaniline with 2,4,6-trinitrochlorobenzene in the presence of a base such as potassium carbonate. Both methods have been reported to yield MeOTAD with high purity and yield.

Scientific Research Applications

MeOTAD has been extensively studied in the field of organic electronics due to its excellent charge-transport properties. It has been used as a hole-transport material in perovskite solar cells, organic light-emitting diodes, and other optoelectronic devices. MeOTAD has also been investigated as a sensitizer in dye-sensitized solar cells, where it has shown promising results.

properties

CAS RN

16552-39-9

Product Name

N-(4-methoxyphenyl)-2,4,6-trinitroaniline

Molecular Formula

C13H10N4O7

Molecular Weight

334.24 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2,4,6-trinitroaniline

InChI

InChI=1S/C13H10N4O7/c1-24-10-4-2-8(3-5-10)14-13-11(16(20)21)6-9(15(18)19)7-12(13)17(22)23/h2-7,14H,1H3

InChI Key

AUASAZDUSWQUKB-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Pictograms

Irritant

Origin of Product

United States

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